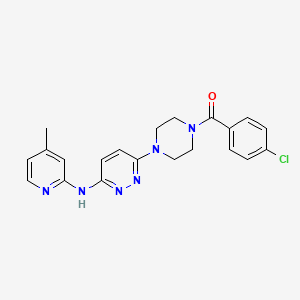

![molecular formula C20H14ClN7O2S B2480885 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1172313-87-9](/img/structure/B2480885.png)

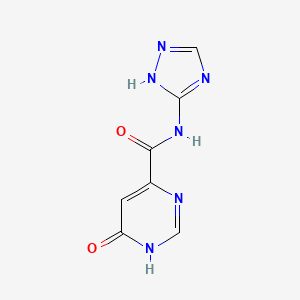

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, novel pyrazole derivatives have been synthesized and characterized by techniques such as NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies. These methods confirm the molecular structure and purity of the synthesized compounds (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography. This technique provides detailed information on the atomic and molecular structure of a crystal, allowing scientists to visualize the molecule's geometry, bond lengths, and angles. For example, analysis through X-ray diffraction studies has revealed the twisted conformation between pyrazole and thiophene rings in certain derivatives, highlighting the importance of molecular geometry in understanding compound properties (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on their functional groups and reaction conditions. These reactions are crucial for modifying the molecular structure and, consequently, the properties of the compounds for specific applications. The reactivity and stability of these compounds can be studied through thermal analysis and reactivity studies, providing insights into their potential use in various fields (Kumara et al., 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and thermal stability, are essential for their application in pharmaceuticals, materials science, and other areas. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess these properties. For example, certain pyrazole derivatives have been found to be thermally stable up to specific temperatures, indicating their suitability for applications requiring high thermal stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, electron distribution, and acid-base behavior, play a crucial role in their functionality and application. Computational methods like density functional theory (DFT) calculations can provide insights into the electronic structure, helping predict reactivity patterns and interaction with biological targets. These properties are fundamental for designing compounds with desired biological activities or material properties (Kumara et al., 2018).

Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has shown that certain pyrazole derivatives, including those similar to N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, exhibit potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized similar compounds and found them to have higher anticancer activity than the reference drug doxorubicin and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Novel Compounds

The synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition was explored by Rahmouni et al. (2014). This demonstrates the chemical versatility and potential for creating diverse structures within this class of compounds (Rahmouni et al., 2014).

Antioxidant Activity

El‐Mekabaty (2015) investigated compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety for antioxidant activities. Some derivatives, including pyrazole and thiophene, showed antioxidant activity almost equivalent to ascorbic acid, indicating the therapeutic potential of these compounds (El‐Mekabaty, 2015).

Application in PET Imaging

Wang et al. (2018) synthesized a tracer for PET imaging, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, indicating the potential use of similar compounds in medical imaging and neuroinflammation studies (Wang et al., 2018).

Crystal Structure and Analysis

Prabhuswamy et al. (2016) analyzed the crystal structure of a similar compound, providing insights into the molecular structure and stability, which is crucial for understanding the chemical properties and potential applications of these compounds (Prabhuswamy et al., 2016).

Mechanism of Action

properties

IUPAC Name |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN7O2S/c1-11-8-16(23-19(30)15-6-3-7-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-5-2-4-12(21)9-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVBOVOROYSWRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)

![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)

![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)